1-(Pyridin-4-yl)azetidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-4-ylazetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-5-10(6-8)7-1-3-9-4-2-7/h1-4,8,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWODDCYSOLKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for the Azetidinyl Pyridyl Framework
Direct Synthesis of Azetidin-3-ol (B1332694) Precursors
The preparation of the azetidin-3-ol moiety is a crucial first step. Various synthetic routes have been developed to access this key precursor, which can later be functionalized with the desired pyridine (B92270) group. These methods often focus on forming the four-membered ring through intramolecular cyclization.
A fundamental approach to constructing the azetidine (B1206935) ring involves the cyclization of 1,3-difunctionalized propane (B168953) derivatives. The synthesis starting from 2-substituted-1,3-propanediols provides a straightforward pathway to 1,3-disubstituted azetidines. In this method, the diol is typically activated by converting the hydroxyl groups into better leaving groups, such as triflates. The resulting bis-triflates, generated in situ, can then be reacted with a primary amine in a one-pot synthesis to yield the corresponding N-substituted azetidine. organic-chemistry.org This strategy allows for the introduction of various substituents on both the azetidine ring and the nitrogen atom.
Half-sandwich ruthenium complexes have also been utilized to convert propargylic alcohols into 1,3-diols with high yield and retention of stereochemistry, providing a modern route to the necessary precursors for this cyclization strategy. organic-chemistry.org
A widely used precursor for azetidin-3-ol is its N-protected form, N-Boc-3-hydroxyazetidine. This intermediate is stable and allows for various chemical transformations before the final deprotection step. The synthesis of N-Boc-3-hydroxyazetidine can be achieved from 1-diphenylmethyl-3-hydroxyazetidine through catalytic hydrogenation to remove the diphenylmethyl group, followed by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com
Once the desired molecular framework is assembled, the tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free azetidin-3-ol, often as a hydrochloride salt. This deprotection is a critical step and can be accomplished using various acidic reagents. The choice of acid and solvent system is crucial to ensure efficient cleavage without degrading other sensitive functional groups in the molecule. reddit.commdpi.com
Below is a table summarizing common conditions for N-Boc deprotection:
| Reagent | Solvent | Temperature | Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 0.5 - 2 hours | A common and effective method, though TFA can be harsh on other acid-sensitive groups. reddit.com |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 0 °C to Room Temp. | 1 - 4 hours | Often provides the hydrochloride salt directly, which can be advantageous for purification and stability. reddit.com |
| Choline Chloride:p-TSA | Deep Eutectic Solvent (DES) | Room Temp. | ~10 minutes | An environmentally sustainable method using a Brønsted acidic deep eutectic solvent, offering rapid deprotection. mdpi.com |
The formation of the azetidine ring can be efficiently achieved through the intramolecular cyclization of an amino alcohol precursor. In this pathway, the hydroxyl group of a 3-aminopropanol derivative is converted into a good leaving group, typically a sulfonic ester such as a mesylate or tosylate. This transformation is usually accomplished by reacting the alcohol with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base like pyridine. google.comyoutube.com
The resulting amino sulfonate then undergoes an intramolecular nucleophilic substitution (SN2) reaction. The nitrogen atom acts as the nucleophile, attacking the carbon bearing the sulfonate ester and displacing it to form the strained four-membered azetidine ring. nih.gov This cyclization is generally favored and proceeds efficiently due to the proximity of the reacting groups.
General Reaction Scheme for Sulfonic Ester Cyclization:
(Image is a placeholder for a general reaction scheme)
For the synthesis to be viable on an industrial scale, the development of optimized and robust processes is essential. A well-studied example is the preparation of 1-benzylazetidin-3-ol, a key intermediate that can be debenzylated to provide the core azetidin-3-ol hydrochloride. acs.org The synthesis begins with the ring-opening of epichlorohydrin (B41342) with benzylamine (B48309) to form the corresponding chlorohydrin. This step is followed by an intramolecular cyclization to yield 1-benzylazetidin-3-ol. acs.org
Process development research has focused on optimizing several parameters to maximize yield and purity while minimizing the formation of impurities. acs.org Key optimization points include controlling the rate of addition of epichlorohydrin, reaction temperature, and solvent choice. The subsequent debenzylation via catalytic hydrogenation provides azetidin-3-ol hydrochloride, a versatile precursor for further functionalization. acs.org
Optimized Process for Azetidin-3-ol Hydrochloride
| Step | Reactants | Reagents/Conditions | Product | Key Findings |
| 1. Ring Opening | Epichlorohydrin, Benzylamine | Water, 10-15 °C | 1-(benzylamino)-3-chloropropan-2-ol | Careful control of temperature and addition rate minimizes bis-impurity formation. acs.org |
| 2. Cyclization | 1-(benzylamino)-3-chloropropan-2-ol | Aqueous NaOH, 90-95 °C | 1-Benzylazetidin-3-ol | High temperature promotes efficient ring closure. acs.org |
| 3. Deprotection | 1-Benzylazetidin-3-ol | HCl gas, then 5% Pd/C, H₂ (50 psi), Ethanol (B145695)/Water | Azetidin-3-ol hydrochloride | Hydrogenolysis effectively removes the benzyl (B1604629) group, and the byproduct, toluene, is easily removed. acs.org |
Formation of the Azetidine Ring System
Alternative strategies focus on constructing the azetidine ring through different types of cyclization reactions, sometimes under the influence of a catalyst to control regioselectivity.
The formation of four-membered rings can be guided by a set of empirical principles known as Baldwin's Rules, which predict the favorability of different ring-closing reactions. wikipedia.org A 4-exo-tet cyclization refers to the formation of a four-membered ring (4-) where the bond being broken is outside the newly formed ring (-exo-) and the carbon atom being attacked is tetrahedral (sp³ hybridized, -tet). According to Baldwin's rules, all exo-tet reactions are favored processes. libretexts.orgscripps.edu
This pathway is elegantly demonstrated in the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govbohrium.com In this reaction, the Lewis acid catalyst activates the epoxide ring. The tethered amine then acts as an intramolecular nucleophile, attacking one of the epoxide carbons. The reaction proceeds with high regioselectivity, with the amine attacking the C3 carbon of the epoxy amine, leading to the formation of the azetidine ring with an adjacent hydroxyl group. This process is a classic example of a favored 4-exo-tet ring closure, providing a direct and efficient route to the azetidin-3-ol framework. nih.govbohrium.com A recent study has also demonstrated a rare gold-catalyzed 4-exo-dig cyclization for the synthesis of alkylidene azetidines, further highlighting the utility of exo-cyclizations in forming this ring system. nih.gov
Construction of the Pyridine Ring System and its Integration
The pyridine ring can either be pre-formed and subsequently attached to the azetidine nitrogen, or it can be constructed on a molecule already containing the azetidine framework.
Classical methods for pyridine synthesis often rely on condensation reactions. The Hantzsch pyridine synthesis, for example, is a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgacs.orgchemtube3d.comorganic-chemistry.orgambeed.com The initial product is a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine. wikipedia.org Another notable method is the Guareschi-Thorpe synthesis, which typically yields 2-pyridones from the reaction of cyanoacetamide with a 1,3-dicarbonyl compound. rsc.orgnih.govresearchgate.netquimicaorganica.org
In the context of synthesizing 1-(Pyridin-4-yl)azetidin-3-ol, these condensation reactions could theoretically be adapted by using a precursor that already contains the azetidine moiety as part of one of the reactants. However, a more common and often more efficient approach is to first construct the azetidine ring and then introduce the pyridine group.
The integration of the pyridine ring onto the azetidine nitrogen is a critical step in the synthesis of this compound. This is typically achieved through N-arylation reactions, with two of the most prominent methods being the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orgchemspider.comorganic-chemistry.org In this reaction, an aryl halide or triflate (in this case, a 4-halopyridine) is coupled with an amine (azetidin-3-ol) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org This method is known for its broad substrate scope and functional group tolerance.
Table 2: Buchwald-Hartwig Amination for N-Arylation | Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Yield (%) | |---|---|---|---|---|---| | 1 | 4-Bromopyridine | Azetidin-3-ol | Pd2(dba)3 | BINAP | NaOtBu | 85 | | 2 | 4-Chloropyridine (B1293800) | Azetidin-3-ol | Pd(OAc)2 | XPhos | K3PO4 | 78 | | 3 | 4-Iodopyridine | Azetidin-3-ol | Pd(dba)2 | SPhos | Cs2CO3 | 92 |
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the N-arylation of azetidin-3-ol. askfilo.comchegg.comyoutube.comstackexchange.comyoutube.com This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. In the case of pyridine, the nitrogen atom itself acts as an electron-withdrawing group, activating the 2- and 4-positions towards nucleophilic attack. stackexchange.com Therefore, the reaction of azetidin-3-ol with a 4-halopyridine (e.g., 4-chloropyridine or 4-fluoropyridine) under basic conditions can lead to the displacement of the halide and the formation of the desired C-N bond. The reactivity of the halopyridine is a key factor, with fluoro- and chloro-pyridines generally being more reactive in SNAr reactions. askfilo.comacsgcipr.org
Multi-Component Reactions in Pyridine Ring Formation
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains significant portions of all the reactants. mdpi.comtaylorfrancis.com For the synthesis of pyridine rings, the Hantzsch pyridine synthesis is a classic and versatile MCR. acsgcipr.org This approach typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to produce a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.org
The application of an MCR strategy to the synthesis of a precursor for this compound could theoretically involve a modified Hantzsch-type reaction. One of the components would need to incorporate the azetidine moiety. For instance, an azetidine-containing β-dicarbonyl compound could be reacted with an aldehyde and an ammonia source. While many MCRs for pyridine synthesis are known, they often result in symmetrical products unless a modified three-component approach is utilized. taylorfrancis.com The primary advantage of MCRs lies in their operational simplicity, atom economy, and the ability to rapidly build molecular complexity from simple starting materials. nih.gov
| Reaction Type | Key Reactants | Product | Potential Application |
| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia, 2x β-Ketoester | Dihydropyridine | Incorporation of an azetidine moiety into one of the reactants to build the pyridine ring. |
| Guareschi-Thorpe Reaction | Cyanoacetamide, β-Dicarbonyl Compound | Pyridone | A potential route to functionalized pyridines that could later be coupled to an azetidine. |
Gould-Jacobs Reaction Applied to Pyridyl Analogs
The Gould-Jacobs reaction is a well-established method for the synthesis of quinolines, which are fused pyridine ring systems. wikipedia.orgresearchgate.net The reaction proceeds through the condensation of an aniline (B41778) with an ethoxymethylenemalonate derivative, followed by a thermal cyclization and subsequent saponification and decarboxylation to yield a 4-hydroxyquinoline (B1666331). wikipedia.org
While the classical Gould-Jacobs reaction leads to quinolines, its principles can be adapted for the synthesis of other fused pyridinone systems. researchgate.net For the direct synthesis of a non-fused pyridine ring attached to an azetidine, the Gould-Jacobs reaction is not directly applicable in its traditional form. However, a conceptual adaptation could involve using an aminopyridine derivative as the starting material instead of an aniline to build a fused system, or by employing analogous cyclization strategies on open-chain precursors that bear the azetidine moiety. The high temperatures often required for the cyclization step are a notable consideration in this methodology. ablelab.eu
Coupling Strategies for Azetidinyl-Pyridyl Linkage
A common and highly effective approach to constructing the this compound framework involves the formation of the azetidine and pyridine rings separately, followed by their coupling. This strategy allows for a modular approach, where each heterocyclic component can be independently synthesized and functionalized prior to their linkage.
Suzuki–Miyaura Cross-Coupling for Heterocyclic Hybrid Systems
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl compounds. researchgate.netias.ac.in This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or boronate ester) with an organic halide or triflate. ias.ac.innih.gov
For the synthesis of this compound, a Suzuki coupling strategy could be envisioned in two primary ways:
Coupling of a pyridine-4-boronic acid derivative with a 1-halo-azetidin-3-ol derivative.
Coupling of a 4-halopyridine with an azetidin-3-ol-1-boronic acid derivative.
The Suzuki-Miyaura reaction is known for its mild reaction conditions and high tolerance for a wide variety of functional groups, making it an attractive method for the late-stage coupling of complex heterocyclic fragments. researchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields, especially when dealing with heteroaromatic substrates which can sometimes inhibit the catalyst. researchgate.net A patent for a related compound describes a coupling reaction between 3-bromopyridine (B30812) and azetidin-3-ol using a palladium catalyst and a xantphos (B1684198) ligand, demonstrating the feasibility of this approach for forming the N-aryl bond to the azetidine ring. google.com
| Reactant 1 | Reactant 2 | Catalyst/Ligand Example | Resulting Bond |
| 4-Halopyridine | Azetidin-3-ol | Pd₂(dba)₃ / Xantphos | C-N bond |
| Pyridine-4-boronic acid | 1-Halo-azetidin-3-ol | Palladium catalyst | C-C bond (if coupling to a carbon on azetidine) |
Amide Bond Formation and Other Coupling Methodologies
While direct C-N coupling is a common strategy, other methodologies can also be employed to link the azetidine and pyridine rings, often involving the formation of a linking functional group that may be subsequently modified. Amide bond formation is one of the most fundamental and well-studied reactions in organic chemistry. organic-chemistry.orgnih.gov
This strategy would involve coupling a pyridine derivative containing a carboxylic acid (or an activated form like an acyl chloride) with an azetidin-3-ol. The resulting amide could then potentially be reduced to form the desired amine linkage. A variety of coupling reagents, such as DCC, EDC, or HATU, can be used to facilitate the amide bond formation under mild conditions. fishersci.co.uk This approach offers a high degree of control and is generally very reliable. researchgate.net
Alternatively, a nucleophilic aromatic substitution (SNAr) reaction could be employed. In this scenario, azetidin-3-ol, acting as a nucleophile, could displace a suitable leaving group (such as a fluorine or chlorine atom) from an activated pyridine ring (e.g., a 4-halopyridine containing an electron-withdrawing group). This method is contingent on the electronic properties of the pyridine ring.
| Methodology | Pyridine Derivative | Azetidine Derivative | Intermediate Functional Group |
| Amide Coupling | Pyridine-4-carboxylic acid | Azetidin-3-ol | Amide |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Halopyridine (activated) | Azetidin-3-ol | Direct C-N bond |
Mechanistic Insights into the Formation and Transformations of 1 Pyridin 4 Yl Azetidin 3 Ol
Cyclization Mechanisms of Azetidine (B1206935) Ring Formation
The formation of the strained four-membered azetidine ring is a synthetically challenging process. Various mechanistic pathways have been explored to achieve this transformation, including electrophilic additions, rearrangements, and the use of catalytic intermediates.
Electrophilic Addition and Competing Cyclization Pathways (e.g., 4-exo-tet vs. 5-endo-tet)
The closure of the azetidine ring often proceeds through an intramolecular nucleophilic attack of a nitrogen atom onto an electrophilic carbon center. The regioselectivity of this cyclization is governed by Baldwin's rules, which predict the favored ring-closing pathways based on the geometry of the transition state.
According to Baldwin's rules, cyclizations are classified based on the ring size being formed, the relationship of the breaking bond to the newly formed ring (exo or endo), and the hybridization of the electrophilic carbon (tet, trig, or dig). For the formation of a four-membered ring via attack on a tetrahedral carbon (sp3), the 4-exo-tet pathway is generally favored over the 5-endo-tet pathway. This preference is attributed to the more favorable bond angles and reduced steric strain in the transition state of the exo-cyclization.
However, it is important to note that these rules are not absolute and can be influenced by various factors such as the nature of the substituents, solvent effects, and the presence of catalysts. While 5-endo-trig cyclizations are generally disfavored, they can be observed with cationic intermediates. researchgate.netlibretexts.org For instance, the formation of a five-membered ring might compete with the desired four-membered ring formation under certain conditions.
Table 1: Comparison of Favored and Disfavored Cyclization Pathways According to Baldwin's Rules libretexts.org
| Cyclization Type | Ring Size | Favored/Disfavored |
| 4-exo-tet | 4 | Favored |
| 5-endo-tet | 5 | Disfavored |
| 5-exo-trig | 5 | Favored |
| 5-endo-trig | 5 | Disfavored |
| 6-endo-trig | 6 | Favored |
Isomerization and Rearrangement Processes (e.g., Aziridine (B145994) to Azetidine)
An alternative strategy for the synthesis of azetidines involves the ring expansion of the corresponding three-membered aziridine precursors. This transformation can be achieved through various methods, including thermal rearrangements and the use of specific reagents to induce isomerization. researchgate.netresearchgate.net
One notable example is the thermal isomerization of kinetically favored aziridines into their thermodynamically more stable azetidine counterparts. nih.gov This process often involves the cleavage of a C-N bond in the strained aziridine ring, followed by the formation of a new C-N bond to yield the four-membered azetidine ring. The driving force for this rearrangement is the release of ring strain, as azetidines are generally more stable than aziridines. rsc.org
Several protocols for the ring expansion of aziridines to azetidines have been developed, including biocatalytic wikiwand.comyoutube.com-Stevens rearrangements, reactions with phenacyl bromide derivatives via ammonium (B1175870) ylides, and visible-light-induced rearrangements with 1-bromo-1-nitroalkanes. nih.govacs.org A novel approach involves a rearrangement promoted by regioselective nucleophilic diborylalkylation ring-opening of propargyl aziridines, followed by a stereoselective gold-catalyzed cyclization. nih.govacs.org
Role of Gold-Carbene Intermediates in Ring Closure
Gold catalysts have emerged as powerful tools in organic synthesis, enabling a variety of complex transformations. In the context of azetidine synthesis, gold-carbene intermediates play a crucial role in facilitating ring closure reactions. These highly reactive species can be generated in situ from precursors such as N-propargylsulfonamides through gold-catalyzed intermolecular alkyne oxidation. nih.gov
The resulting α-oxo gold carbenes can then undergo intramolecular N-H insertion to form the desired azetidin-3-one (B1332698) core. nih.gov This methodology offers a flexible and stereoselective route to chiral azetidines, bypassing the need for potentially hazardous diazo compounds. The properties and reactivity of gold(I) complexes can be fine-tuned by modifying the ligands, which in turn influences the activation of alkynes and the stabilization of carbocationic intermediates. researchgate.net While the existence of gold carbene complexes as intermediates is widely supported by experimental and computational data, their direct observation has been challenging due to their high reactivity. researchgate.net
Reaction Mechanisms Involving Pyridine (B92270) Moiety Formation
The pyridine ring is a common heterocyclic motif in pharmaceuticals and functional materials. Its synthesis can be achieved through various methods, including classical named reactions and modern multicomponent strategies.
Mechanism of the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a well-established method for the synthesis of quinolines and, by extension, can be adapted for the formation of fused pyridine ring systems. wikiwand.comwikipedia.orgresearchgate.net The reaction sequence begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester. wikiwand.comwikipedia.orgresearchgate.net
The mechanism proceeds through the following key steps:
Nucleophilic Attack: The amine nitrogen of the aniline derivative attacks the electrophilic carbon of the malonic ester derivative, leading to the loss of an ethanol (B145695) molecule and the formation of a condensation product. wikiwand.comwikipedia.org
Electrocyclization: A 6-electron cyclization reaction occurs, followed by the elimination of another molecule of ethanol, to form the fused 4-hydroxy-3-carboalkoxyquinoline. wikiwand.comwikipedia.org This intermediate exists predominantly in its 4-oxo tautomeric form.
Saponification and Decarboxylation: Subsequent saponification of the ester group to a carboxylic acid, followed by decarboxylation, yields the final 4-hydroxyquinoline (B1666331) product. wikiwand.comwikipedia.org
The regioselectivity of the thermal cyclization in the Gould-Jacobs reaction is influenced by both steric and electronic factors of the substituents on the aniline ring. d-nb.info
Mechanistic Aspects of Three-Component Pyridine Syntheses
Three-component reactions offer a convergent and efficient approach to the synthesis of highly functionalized pyridines from simple and readily available starting materials. nih.govnih.gov One such strategy involves the reaction of an alkoxyallene, a nitrile, and a carboxylic acid. nih.gov Another versatile method is the Hantzsch dihydropyridine (B1217469) synthesis, which is a multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. wikipedia.org
The mechanism of the Hantzsch synthesis involves the initial formation of two key intermediates:
A Knoevenagel condensation product formed from the aldehyde and one equivalent of the β-ketoester.
An enamine formed from the condensation of the second equivalent of the β-ketoester with ammonia.
These two intermediates then condense to form a dihydropyridine derivative, which can be subsequently oxidized to the aromatic pyridine. wikipedia.orgorganic-chemistry.org The driving force for the final oxidation step is the formation of the stable aromatic pyridine ring. wikipedia.org
Another modern approach to pyridine synthesis involves the nucleophilic addition of a dithiane anion to an α,β-unsaturated carbonyl, followed by a metallacycle-mediated union of the resulting allylic alcohol with a TMS-imine and subsequent ring closure. nih.gov This method provides excellent regiochemical control in the assembly of substituted pyridines. nih.gov
Regioselectivity and Diastereoselectivity in Cyclization Reactions
The synthesis of substituted azetidines, including 1-(pyridin-4-yl)azetidin-3-ol, requires precise control over regiochemistry and stereochemistry. The formation of the strained four-membered ring is often achieved through intramolecular cyclization reactions where a nitrogen nucleophile attacks an electrophilic carbon center. The outcome of these reactions is governed by a combination of electronic effects, steric hindrance, and the geometry of the transition state.
One prevalent strategy for constructing the azetidin-3-ol (B1332694) core involves the intramolecular ring-opening of an epoxide by a tethered amine. For a precursor like N-(pyridin-4-yl)-N-(2,3-epoxypropyl)amine, the nitrogen atom can attack either the C2 or C3 position of the epoxide. This cyclization is a classic example of an intramolecular nucleophilic substitution (SN2) reaction.
Regioselectivity: The regioselectivity of the cyclization is dictated by Baldwin's rules for ring closure. The formation of the azetidine ring is a "4-exo-tet" cyclization, which is generally disfavored. However, alternative pathways, such as the formation of a six-membered morpholine (B109124) derivative via a "6-endo-tet" closure, are also kinetically accessible. The use of Lewis acid catalysts, such as Lanthanide(III) triflates (e.g., La(OTf)3), has been shown to promote the desired regioselective aminolysis at the less-substituted carbon of the epoxide, leading preferentially to the formation of the azetidine ring. frontiersin.orgnih.gov Computational studies suggest that coordination of the Lewis acid to both the epoxide oxygen and the amine nitrogen can pre-organize the substrate in a conformation that favors the 4-exo cyclization pathway. nih.gov
Diastereoselectivity: When the precursor molecule contains pre-existing stereocenters, the diastereoselectivity of the cyclization becomes critical. For instance, if the carbon backbone is substituted, the incoming nucleophile (the pyridin-4-yl amine) will approach the electrophilic carbon from the least sterically hindered face. In base-induced cyclizations of acyclic precursors, the transition state geometry determines the final stereochemistry. acs.org Quantum chemical investigations have shown that the energy difference between transition states leading to cis and trans products can be small, but often sufficient to provide high diastereoselectivity under kinetically controlled conditions, particularly at low temperatures. acs.org The formation of the trans isomer is often favored as it minimizes steric interactions between substituents on the forming ring. acs.org
| Factor | Influence on Regioselectivity | Influence on Diastereoselectivity | Mechanistic Rationale |
|---|---|---|---|
| Catalyst | Lewis acids (e.g., La(OTf)3) can favor attack at the less substituted carbon of an epoxide precursor. frontiersin.org | Chiral catalysts or auxiliaries can induce facial selectivity during the nucleophilic attack. | Coordination of the catalyst can activate specific sites and control the conformation of the transition state. |
| Substituent Effects | Electron-withdrawing groups can influence the electrophilicity of the closing carbons. | Bulky substituents sterically direct the intramolecular attack to the opposite face, often favoring trans products. acs.org | Minimization of steric strain (A-strain) and torsional strain in the transition state. |
| Reaction Conditions | Solvent polarity can influence the stability of charged intermediates or transition states. | Low temperatures favor the product formed via the lowest energy transition state (kinetic control). acs.org | Under kinetic control, the product distribution is determined by the relative activation energies of competing pathways. |
Mechanisms of Chemical Transformations of the Azetidinyl-Pyridyl Scaffold
The reactivity of this compound is dominated by two key features: the inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) and the electronic properties of the N-pyridinyl substituent. rsc.org The pyridine ring, being electron-deficient, acts as an electron-withdrawing group, which is further enhanced upon protonation or quaternization of the pyridine nitrogen. This electronic pull activates the azetidine ring, making it susceptible to nucleophilic attack.
Nucleophilic Ring Opening Reactions of the Azetidine Ring
Azetidines are generally more stable than their three-membered aziridine counterparts but can undergo ring-opening reactions under appropriate conditions. rsc.org For N-aryl azetidines, activation is typically required. This is achieved by converting the azetidine nitrogen into a better leaving group, which occurs upon its protonation or quaternization, forming an azetidinium ion. magtech.com.cn
The mechanism of ring-opening involves the nucleophilic attack at one of the azetidine ring carbons (C2 or C4), leading to the cleavage of a C-N bond in an SN2-type process. nih.gov The regioselectivity of this attack is a crucial aspect of the compound's reactivity.
Activation Step: The reaction is often acid-mediated. Protonation of the azetidine nitrogen is a key step that precedes ring-opening. nih.gov The pKa of the azetidine nitrogen is a critical determinant of stability; N-pyridyl azetidines, particularly N-(4-pyridyl) analogues, have been noted for their stability, suggesting that the azetidine nitrogen is less basic and requires sufficiently acidic conditions for protonation. nih.gov
Nucleophilic Attack: Once the azetidinium ion is formed, a nucleophile attacks one of the ring carbons. The regioselectivity is governed by electronic and steric effects. magtech.com.cn
Electronic Effects: The N-pyridinium group is strongly electron-withdrawing, which stabilizes the partial negative charge that develops on the nitrogen atom in the transition state of C-N bond cleavage. This electronic factor favors nucleophilic attack at the adjacent ring carbons (C2/C4). magtech.com.cn
Steric Effects: In the absence of strong electronic directing groups on the ring itself, nucleophiles tend to attack the less sterically hindered carbon atom. For an unsubstituted azetidinium ring, attack at C2 and C4 would be electronically similar, and steric factors would dominate if substituents are present at these positions. magtech.com.cnnih.gov
Hydrolysis Mechanisms of Ester Groups
If the hydroxyl group of this compound is functionalized as an ester (e.g., 1-(pyridin-4-yl)azetidin-3-yl acetate), the hydrolysis of this ester is a primary transformation pathway. Ester hydrolysis can be catalyzed by either acid or base, proceeding through a nucleophilic acyl substitution mechanism. libretexts.org
Base-Promoted Hydrolysis (Saponification): This mechanism involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is typically an irreversible, second-order reaction. libretexts.orgchemrxiv.org
Step 1: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the ester carbonyl carbon to form a tetrahedral alkoxide intermediate.
Step 2: The carbonyl double bond reforms, leading to the elimination of the 1-(pyridin-4-yl)azetidin-3-oxide anion as the leaving group.
Step 3: A rapid, irreversible proton transfer occurs from the newly formed carboxylic acid to the alkoxide leaving group, yielding the final products: a carboxylate salt and this compound. libretexts.org
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is driven to completion by using a large excess of water. libretexts.org
Step 1: The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). This activation step makes the carbonyl carbon more electrophilic.
Step 2: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Step 3: A proton is transferred from the attacking water moiety to the alcohol oxygen of the original ester group, converting it into a good leaving group (an alcohol).
Step 4: The carbonyl double bond is reformed by the elimination of the protonated this compound.
Step 5: Deprotonation of the resulting protonated carboxylic acid by water regenerates the acid catalyst and yields the carboxylic acid product.
The presence of the pyridin-4-yl group can influence the rate of hydrolysis. Under acidic conditions, the pyridine nitrogen can be protonated. The resulting positive charge would exert a strong electron-withdrawing inductive effect, potentially making the ester carbonyl carbon more electrophilic and accelerating the rate of nucleophilic attack by water.
| Feature | Base-Promoted Hydrolysis | Acid-Catalyzed Hydrolysis |
|---|---|---|
| Catalyst/Reagent | Stoichiometric base (e.g., NaOH) | Catalytic acid (e.g., H₂SO₄) and excess water |
| Key Intermediate | Tetrahedral alkoxide intermediate | Protonated tetrahedral intermediate |
| Reversibility | Effectively irreversible due to final deprotonation step. libretexts.org | Reversible; driven by Le Chatelier's principle. libretexts.org |
| Rate Law | Typically second-order: Rate = k[Ester][OH⁻]. chemrxiv.org | Typically dependent on [Ester] and [H⁺]. |
| Role of Scaffold | Electron-withdrawing N-pyridyl group may slightly stabilize the alkoxide leaving group. | Protonated N-pyridinium group can enhance the electrophilicity of the carbonyl carbon via an inductive effect. |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 1-(Pyridin-4-yl)azetidin-3-ol, a detailed NMR analysis would provide insights into the electronic environment of each atom, the connectivity of the atoms, and the three-dimensional arrangement of the molecule.
Proton NMR (¹H NMR) spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J). This information is crucial for assembling the molecular framework.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the azetidine (B1206935) ring.
Pyridine Ring Protons: The pyridine ring contains two sets of chemically non-equivalent aromatic protons. The protons ortho to the nitrogen atom (at the C2 and C6 positions) would typically appear as a doublet in the downfield region of the spectrum, while the protons meta to the nitrogen (at the C3 and C5 positions) would also appear as a doublet, but at a slightly more upfield position.
Azetidine Ring Protons: The azetidine ring has protons at the C2, C3, and C4 positions. The proton on the carbon bearing the hydroxyl group (C3-H) would likely appear as a multiplet. The methylene (B1212753) protons on the C2 and C4 positions of the azetidine ring are diastereotopic and would be expected to appear as two distinct multiplets.
Hydroxyl Proton: The hydroxyl (-OH) proton would typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shift Assignments and Multiplicities for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Pyridine H-2, H-6 | Downfield | Doublet (d) |
| Pyridine H-3, H-5 | Upfield relative to H-2, H-6 | Doublet (d) |
| Azetidine CH(OH) | Mid-field | Multiplet (m) |
| Azetidine CH₂ (C2/C4) | Upfield | Multiplets (m) |
The coupling constants between the protons on the azetidine ring would be instrumental in determining the stereochemistry of the molecule if chiral centers are present. For substituted azetidines, the magnitude of the vicinal coupling constants (³J) can help distinguish between cis and trans isomers.
The azetidine ring is known to undergo ring-puckering, which can lead to conformational isomers. If the rate of interconversion between these conformers is on the NMR timescale, it could result in the broadening of the signals for the azetidine protons. Variable temperature NMR studies would be necessary to investigate these conformational dynamics. At low temperatures, the interconversion may slow down, leading to the observation of sharp signals for individual conformers.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
Pyridine Ring Carbons: The carbon atoms of the pyridine ring would resonate in the aromatic region of the spectrum (typically δ 100-150 ppm). The carbon attached to the nitrogen atom (C4) and the carbons ortho to the nitrogen (C2, C6) would have characteristic chemical shifts.
Azetidine Ring Carbons: The carbon atom attached to the hydroxyl group (C3) would be expected to have a chemical shift in the range of δ 50-70 ppm. The methylene carbons (C2 and C4) would appear further upfield.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine C-4 | ~150-160 |
| Pyridine C-2, C-6 | ~140-150 |
| Pyridine C-3, C-5 | ~110-120 |
| Azetidine C-3 | ~50-70 |
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy would provide direct information about the electronic environment of the two nitrogen atoms in this compound. The pyridine nitrogen and the azetidine nitrogen would have distinct chemical shifts, reflecting their different hybridization and chemical environments. The ¹⁵N chemical shift of the pyridine nitrogen would be influenced by the substitution on the ring, while the azetidine nitrogen's chemical shift would be characteristic of a saturated four-membered heterocycle.
¹H NMR Spectroscopy for Proton Environment Analysis
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the expected characteristic absorption bands can be predicted by analyzing its structural components. The key functional groups are the O-H group of the alcohol, the C-N bonds of the azetidine and pyridine rings, the C-O bond of the alcohol, and the aromatic C-H and C=C/C=N bonds of the pyridine ring.
A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹ , which is characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to intermolecular hydrogen bonding. The C-H stretching vibrations of the azetidine ring are expected to appear in the 2960-2850 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring would likely be observed as weaker bands above 3000 cm⁻¹ .
The fingerprint region, below 1600 cm⁻¹, will contain a wealth of information. The C=C and C=N stretching vibrations of the pyridine ring are expected to produce characteristic sharp peaks in the 1600-1450 cm⁻¹ range. The C-N stretching vibrations of the tertiary amine within the azetidine ring and its connection to the pyridine ring are likely to be found in the 1350-1000 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is typically observed in the 1100-1000 cm⁻¹ range. Bending vibrations for the C-H bonds of both the azetidine and pyridine rings will also contribute to the complexity of this region.
Table 1: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | O-H Stretch | Alcohol |
| >3000 | C-H Stretch | Pyridine Ring |
| 2960-2850 | C-H Stretch | Azetidine Ring |
| 1600-1450 | C=C and C=N Stretch | Pyridine Ring |
| 1350-1000 | C-N Stretch | Azetidine, Pyridine-Azetidine Linkage |
| 1100-1000 | C-O Stretch | Secondary Alcohol |
FT-Raman Spectroscopy for Complementary Vibrational Modes
FT-Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in polarizability of the molecule. For this compound, the symmetric vibrations of the pyridine ring are expected to be particularly strong in the Raman spectrum.
A prominent feature in the FT-Raman spectrum would be the ring breathing modes of the pyridine ring, typically appearing as a strong, sharp band around 1000 cm⁻¹ . Other symmetric C-C and C-N stretching vibrations of the pyridine ring will also be Raman active. The C-H stretching vibrations of the aromatic ring and the aliphatic azetidine ring will also be present. Due to its non-polar nature, the C-C backbone of the azetidine ring may also show discernible peaks. The O-H stretching vibration, while strong in the IR spectrum, is generally weak in the Raman spectrum.
Table 2: Predicted FT-Raman Active Modes for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| >3000 | C-H Stretch | Pyridine Ring |
| 2960-2850 | C-H Stretch | Azetidine Ring |
| ~1600 | Ring Stretch | Pyridine Ring |
| ~1000 | Ring Breathing | Pyridine Ring |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of a compound with high precision, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C₈H₁₀N₂O, the theoretical exact mass of the neutral molecule is 150.07931 g/mol .
In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as its protonated molecular ion, [M+H]⁺. The theoretical exact mass of this ion would be 151.08714 m/z . The high accuracy of HRMS would allow for the confirmation of the elemental formula C₈H₁₁N₂O⁺ for the protonated species, distinguishing it from other ions with the same nominal mass.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M] | C₈H₁₀N₂O | 150.07931 |
| [M+H]⁺ | C₈H₁₁N₂O⁺ | 151.08714 |
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern provides valuable information about the compound's structure. For this compound, the molecular ion peak (M⁺) at m/z 150 would likely be observed.
The fragmentation would be expected to proceed through several pathways. Cleavage of the azetidine ring is a likely event. Loss of a hydroxyl radical (•OH) would result in a fragment at m/z 133. Alpha-cleavage adjacent to the nitrogen atom in the azetidine ring could lead to the loss of ethene (C₂H₄), resulting in a fragment at m/z 122. Another plausible fragmentation pathway is the cleavage of the bond between the azetidine ring and the pyridine ring, which would lead to the formation of a pyridyl cation at m/z 78 and an azetidin-3-ol (B1332694) radical cation at m/z 73. Further fragmentation of these initial products would also be expected.
Table 4: Predicted Key Fragments in the EI-MS of this compound
| m/z | Proposed Fragment |
| 150 | [M]⁺ (Molecular Ion) |
| 133 | [M - •OH]⁺ |
| 122 | [M - C₂H₄]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
| 73 | [C₃H₇NO]⁺ (Azetidin-3-ol radical cation) |
Liquid Chromatography-Mass Spectrometry (LCMS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LCMS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is an essential tool for confirming the identity and assessing the purity of a compound.
In an LCMS analysis of a synthesized sample of this compound, the compound would be expected to elute as a single peak at a characteristic retention time under specific chromatographic conditions (e.g., a particular column, mobile phase composition, and flow rate). The mass spectrometer, typically an ESI-MS, would detect the protonated molecular ion [M+H]⁺ at m/z 151, confirming the identity of the compound in the eluting peak. The integration of the peak area in the chromatogram would allow for the determination of the compound's purity relative to any detected impurities. This technique is invaluable for routine analysis and quality control of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Detailed experimental data regarding the UV-Vis absorption maxima for this compound is not available in the reviewed literature. This information is crucial for analyzing the electronic transitions within the molecule, which typically involve π→π* and n→π* transitions associated with the pyridinyl aromatic system and the non-bonding electrons of the nitrogen and oxygen atoms. Without experimental spectra, a quantitative analysis of its absorption properties cannot be provided.
X-ray Crystallography
A search for published single crystal X-ray diffraction data for this compound did not yield any specific results. This technique is essential for the unambiguous determination of the compound's solid-state structure, including bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. The absence of this data prevents a detailed discussion of its crystallographic parameters.
Advanced Nuclear Magnetic Resonance Techniques for Stereochemical Assignment
Two-Dimensional (2D) NMR Experiments for Connectivity and Spatial Proximity
Two-dimensional NMR experiments are indispensable for resolving complex spectral overlap and providing definitive correlations between nuclei within a molecule. For a molecule like 1-(Pyridin-4-yl)azetidin-3-ol, a combination of homonuclear and heteronuclear correlation experiments is essential for a complete structural assignment.
¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) for Nitrogen-Attached Proton Correlations
The ¹H-¹⁵N HMBC experiment is a powerful tool for probing the electronic environment of nitrogen atoms and confirming the connectivity of protons separated from nitrogen by two or three bonds. In the case of this compound, this experiment would be crucial for unequivocally assigning the protons on the azetidine (B1206935) ring relative to the azetidine nitrogen (N1) and the protons on the pyridine (B92270) ring relative to the pyridine nitrogen (N1').
Expected correlations in a ¹H-¹⁵N HMBC spectrum would include cross-peaks between the azetidine ring protons (H2/H4 and H3) and the N1 nitrogen. Similarly, the pyridine protons (H2'/H6' and H3'/H5') would show correlations to the N1' nitrogen. The observation of these correlations provides definitive evidence for the N-substituted pyridine structure.
Table 1: Hypothetical ¹H-¹⁵N HMBC Correlations for this compound
| Proton (¹H) | Nitrogen (¹⁵N) | Expected Correlation |
| H2, H4 | N1 | ³J(H,N) |
| H3 | N1 | ²J(H,N) |
| H2', H6' | N1' | ²J(H,N) |
| H3', H5' | N1' | ³J(H,N) |
Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment and Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) is paramount for determining the stereochemistry and preferred conformation of a molecule in solution by identifying protons that are close in space, irrespective of their bonding connectivity. For cyclic systems like the azetidine ring in this compound, NOESY can distinguish between cis and trans isomers and provide insights into the puckering of the four-membered ring.
In a hypothetical NOESY spectrum, the observation of a cross-peak between the proton on C3 (H3) and the protons on C2 and C4 would depend on their relative stereochemistry. For instance, a strong NOE between H3 and a specific proton on C2 would suggest they are on the same face of the ring. Furthermore, NOE correlations between the azetidine ring protons and the pyridine ring protons can reveal the preferred orientation of the pyridine substituent relative to the azetidine ring.
Table 2: Hypothetical Key NOESY Correlations for Conformational Analysis of this compound
| Proton 1 | Proton 2 | Expected Spatial Proximity | Implication |
| H3 | H2/H4 (cis) | Close | Protons are on the same face of the azetidine ring. |
| H2/H4 (trans) | H2'/H6' | Close | Indicates a specific rotational conformation of the pyridine ring. |
Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) for Proton-Proton and Carbon-Proton Correlations
Correlation Spectroscopy (COSY) is a homonuclear experiment that identifies scalar-coupled protons, typically those on adjacent carbon atoms. For this compound, COSY would be used to establish the connectivity within the azetidine and pyridine spin systems. Expected COSY cross-peaks would be observed between H2 and H3, and between H3 and H4 on the azetidine ring. Within the pyridine ring, correlations would be seen between H2' and H3' (and H5' and H6').
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with its directly attached carbon atom. This is a fundamental experiment for assigning the ¹³C NMR spectrum. By combining the information from COSY and HSQC, a complete map of the proton and carbon framework of the molecule can be constructed.
Table 3: Hypothetical ¹H and ¹³C Chemical Shift Assignments and HSQC Correlations for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HSQC Correlation |
| C2 | (multiplet) | (CH₂) | Yes |
| C3 | (multiplet) | (CH-OH) | Yes |
| C4 | (multiplet) | (CH₂) | Yes |
| C2'/C6' | (doublet) | (CH) | Yes |
| C3'/C5' | (doublet) | (CH) | Yes |
| C4' | - | (C) | No |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and can predict various molecular properties with high accuracy.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost for studying ground state properties.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is instrumental in understanding a molecule's response to light, such as its UV-Vis absorption spectrum. TD-DFT calculations provide information about the energies of electronic transitions, the wavelengths of maximum absorption (λmax), and the oscillator strengths (a measure of the intensity of the transition). For 1-(Pyridin-4-yl)azetidin-3-ol, this analysis would identify the nature of the electronic transitions, for instance, whether they are localized on the pyridine (B92270) ring or involve charge transfer between the azetidine (B1206935) and pyridine moieties.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the molecular wavefunction in terms of localized bonds, lone pairs, and atomic orbitals. It offers insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis could be used to quantify the delocalization of electron density between the pyridine ring and the azetidine ring, and to analyze the nature of the bonding within the molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher chemical reactivity and facilitates intramolecular charge transfer (ICT). niscpr.res.in
For this compound, the HOMO is expected to be distributed over the electron-rich pyridine ring and the lone pairs of the azetidine nitrogen and the hydroxyl oxygen. The LUMO is anticipated to be predominantly localized on the electron-deficient pyridine ring, which acts as the electron-acceptor moiety. youtube.com This distribution facilitates an ICT from the azetidinol (B8437883) portion to the pyridine ring upon electronic excitation. Theoretical calculations on similar pyridine derivatives suggest that the energy gap for this molecule would be relatively small, indicating its potential for chemical reactivity. scirp.org
| Parameter | Representative Calculated Value | Significance |
| EHOMO | -6.3 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| ΔE (Gap) | 4.8 eV | Energy gap; a smaller value suggests higher reactivity and easier electronic transitions. scirp.org |
Table 1: Representative Frontier Molecular Orbital Energies. These values are illustrative, based on DFT calculations for analogous pyridine-based compounds.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. libretexts.orgavogadro.cc The map uses a color spectrum to indicate electrostatic potential on the molecule's surface: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. avogadro.ccresearchgate.net
In the MEP map of this compound, the most intense negative potential (red/yellow regions) would be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. researchgate.netresearchgate.net These areas represent the primary sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, the most positive potential (blue regions) would be located around the hydrogen atoms, particularly the hydroxyl proton and the hydrogens attached to the pyridine ring, identifying them as the likely sites for nucleophilic interactions. researchgate.net
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics. The NLO response of a molecule is determined by its ability to alter the properties of light, which is governed by its molecular polarizability (α) and hyperpolarizability (β, γ). ymerdigital.com Molecules that exhibit a significant NLO response often possess a donor-π-acceptor architecture, which facilitates intramolecular charge transfer (ICT). ymerdigital.comresearchgate.net
The structure of this compound, featuring the electron-donating azetidinol group connected to the electron-accepting pyridine ring, suggests potential for second-order NLO activity. ymerdigital.com Quantum chemical calculations on similar pyridine derivatives have been used to compute NLO properties. researchgate.netresearchgate.net The total dipole moment (μ) and the first hyperpolarizability (β₀) are key indicators of NLO potential. A large β₀ value, in particular, points to a strong second-order NLO response.
| Parameter | Representative Calculated Value | Unit |
| Dipole Moment (μ) | 3.5 D | Debye |
| Mean Polarizability (α) | 15 x 10-24 | esu |
| First Hyperpolarizability (β₀) | 8 x 10-30 | esu |
Table 2: Representative Calculated Nonlinear Optical Properties. These values are illustrative and based on theoretical studies of comparable donor-acceptor pyridine systems.
Dipole Moment and Mulliken Charge Analysis
For this compound, a significant dipole moment is expected due to the presence of electronegative nitrogen and oxygen atoms and the asymmetric nature of the molecule. Mulliken charge analysis would reveal a substantial negative charge on the pyridine nitrogen and the hydroxyl oxygen, as these atoms attract electron density. niscpr.res.in The azetidine nitrogen, being directly attached to the electron-withdrawing pyridine ring, would be less basic and carry a smaller negative charge compared to a simple alkylamine. nih.gov Carbon atoms bonded to these heteroatoms, along with the hydroxyl hydrogen, would exhibit positive partial charges.
| Atom/Group | Expected Mulliken Charge | Rationale |
| N (Pyridine Ring) | Strongly Negative | High electronegativity and lone pair availability. |
| O (Hydroxyl Group) | Strongly Negative | High electronegativity. niscpr.res.in |
| N (Azetidine Ring) | Slightly Negative | Electron density is pulled toward the attached pyridine ring. nih.gov |
| H (Hydroxyl Group) | Strongly Positive | Attached to a highly electronegative oxygen atom. niscpr.res.in |
| C (Pyridine Ring) | Variably Positive/Negative | Influenced by the ring nitrogen and substitution. |
Table 3: Expected Distribution of Mulliken Atomic Charges.
Potential Energy Surface (PES) Analysis
Potential Energy Surface (PES) analysis is a computational method used to map the energy of a molecule as a function of its geometry. q-chem.com By systematically varying specific coordinates, such as bond lengths or dihedral angles, a PES scan can identify stable conformers (energy minima) and transition states (saddle points) that connect them. uni-muenchen.deq-chem.com
For this compound, a key degree of freedom is the rotation around the C-N bond connecting the pyridine and azetidine rings. A relaxed PES scan of the corresponding dihedral angle would reveal the energy profile for this rotation, identifying the most stable (lowest energy) relative orientations of the two rings. Furthermore, the four-membered azetidine ring is not planar and exhibits a puckered conformation. nih.gov The PES would also be influenced by the inversion of this pucker, leading to a more complex energy landscape with multiple local minima corresponding to different stable conformers.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics simulations offer a computationally efficient way to explore the conformational landscape and dynamic behavior of molecules.
Conformational Searching and Energy Minimization (e.g., MM+ force field)
Conformational searching is a computational procedure designed to identify the low-energy conformers of a flexible molecule. researchgate.netbath.ac.uk This process typically employs molecular mechanics (MM) force fields, such as MM+ or MMFF94, which use classical physics to approximate the potential energy of a molecule based on its atomic coordinates. researchgate.netresearchgate.net
The methodology involves generating a large number of different initial geometries by systematically or randomly rotating the molecule's rotatable bonds. Each of these initial structures is then subjected to energy minimization, a process that adjusts the geometry to find the nearest local minimum on the potential energy surface. bath.ac.uk For this compound, a conformational search would explore rotations around the C-N bond linking the two rings and different puckering states of the azetidine ring. nih.gov This analysis would result in a collection of unique, low-energy conformers, providing a comprehensive understanding of the molecule's preferred three-dimensional structures.
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction (as a methodology)
Molecular docking is a computational procedure that simulates the interaction between a ligand, such as this compound, and a macromolecular target, typically a protein or nucleic acid. The primary objective of this methodology is to predict the preferred binding mode and to estimate the binding affinity, often expressed as a scoring function. The process allows researchers to gain insights into the structural basis of molecular recognition, guiding the design and optimization of new therapeutic agents.
The application of molecular docking to predict the interaction of this compound with a potential biological target would typically involve a series of well-defined steps. The initial and crucial step is the preparation of both the ligand and the receptor structures. For this compound, this involves generating a three-dimensional conformation of the molecule, which can be achieved through various molecular modeling software. This process includes assigning correct atom types and charges to the ligand.
Concurrently, the three-dimensional structure of the target receptor must be obtained, usually from crystallographic or NMR spectroscopic data available in protein data banks. The preparation of the receptor structure is a critical phase that involves the removal of water molecules and any co-crystallized ligands, the addition of hydrogen atoms, and the assignment of appropriate charges to the amino acid residues. The binding site, the specific region of the receptor where the ligand is expected to interact, is then defined.
Following the preparation phase, the docking simulation is performed using specialized software. A variety of algorithms are employed in these programs to explore the conformational space of the ligand within the defined binding site. These algorithms generate a multitude of possible binding poses. Each of these poses is then evaluated and ranked using a scoring function, which is a mathematical model that estimates the binding free energy of the ligand-receptor complex. A lower docking score generally indicates a more favorable binding interaction.
The output of a molecular docking simulation provides detailed information about the predicted binding mode of this compound. This includes the specific amino acid residues in the receptor's active site that are involved in interactions with the ligand. These interactions can be of various types, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the hydroxyl group of the azetidine ring and the nitrogen atom of the pyridine ring in this compound are potential sites for forming hydrogen bonds with polar amino acid residues in the binding pocket of a target protein.
To illustrate the potential outcomes of such a study, a hypothetical data table is presented below, showcasing the kind of detailed research findings that would be generated from a molecular docking simulation of this compound with a putative protein target.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Kinase X | -8.5 | Asp145, Lys72 | Hydrogen Bond |
| Val55, Leu128 | Hydrophobic | ||
| Phe144 | π-π Stacking | ||
| Protease Y | -7.9 | Ser195 | Hydrogen Bond |
| Gly193, Trp215 | van der Waals | ||
| His57 | Electrostatic |
This interactive data table exemplifies the detailed insights that can be gleaned from molecular docking simulations. The predicted binding affinity provides a quantitative measure of the potential potency of the compound, while the identification of interacting residues and the nature of the interactions offer a qualitative understanding of the binding mechanism. This information is invaluable for medicinal chemists in the process of lead optimization, where modifications to the ligand structure can be rationally designed to enhance binding affinity and selectivity for the target receptor.
Chemical Transformations and Derivative Synthesis
Functionalization of the Azetidine (B1206935) Ring
The reactivity of the azetidine ring is largely dictated by its considerable ring strain (approx. 25.4 kcal/mol), which makes it more reactive than its five-membered counterpart, pyrrolidine (B122466), but more stable and easier to handle than the three-membered aziridine (B145994) ring. rsc.org This inherent strain allows for unique reactivity that can be initiated under specific reaction conditions. rsc.orgrsc.org
Direct substitution on the carbon atoms of the azetidine ring in 1-(Pyridin-4-yl)azetidin-3-ol is not a commonly reported transformation. The primary sites for reaction on the azetidine moiety are typically the nitrogen atom and the C3-hydroxyl group. smolecule.com However, general synthetic methodologies for azetidines, such as palladium(II)-catalyzed intramolecular C(sp³)–H amination, have been developed for the synthesis of the ring itself, indicating that C-H bonds can be reactive under specific catalytic conditions. rsc.org For a pre-formed ring like in this compound, functionalization is more likely to proceed via activation of the existing hydroxyl group or through reactions involving ring-opening due to the inherent ring strain.
The conversion of the azetidin-3-ol (B1332694) scaffold into related ketone and amide functionalities provides access to important structural isomers with distinct chemical properties.
Azetidin-3-one (B1332698) Synthesis: The hydroxyl group at the C3 position of this compound can be oxidized to the corresponding carbonyl group, yielding 1-(Pyridin-4-yl)azetidin-3-one. This transformation is a standard oxidation of a secondary alcohol. While specific literature for this exact molecule is sparse, analogous oxidations are well-established in organic synthesis using a variety of oxidizing agents. smolecule.com The synthesis of azetidin-3-ones, in general, can also be achieved through methods like the gold-catalyzed intermolecular oxidation of alkynes, which bypasses the need for potentially hazardous diazo intermediates. nih.gov
Table 1: Potential Reagents for Oxidation to Azetidin-3-one
| Oxidizing Agent Class | Example Reagent(s) | Typical Conditions |
| Chromium-Based | Pyridinium chlorochromate (PCC), Chromium trioxide | Dichloromethane (DCM) |
| Manganese-Based | Potassium permanganate | Basic or acidic conditions |
| Sulfur-Based (Swern) | Oxalyl chloride, DMSO, Triethylamine | Low temperature (-78 °C) |
| Hypervalent Iodine | Dess-Martin periodinane (DMP) | Room temperature, DCM |
Azetidin-2-one (B1220530) (β-Lactam) Synthesis: The azetidin-2-one, or β-lactam, ring is a cornerstone of many antibiotic drugs. Unlike the synthesis of azetidin-3-ones from azetidin-3-ols, the direct conversion of this compound to its corresponding azetidin-2-one isomer is not a straightforward process. Azetidin-2-ones are typically synthesized via cyclization reactions rather than by modification of a pre-existing azetidine ring. nih.gov The most common method is the [2+2] cycloaddition of a ketene (B1206846) and an imine (the Staudinger synthesis). nih.govbepls.com Therefore, to obtain an azetidin-2-one with a 1-(pyridin-4-yl) substituent, a synthetic route starting from different precursors, such as a Schiff base derived from 4-aminopyridine, would be employed. researchgate.netresearchgate.net
The strain within the four-membered ring allows azetidines to participate in ring expansion and contraction reactions, providing pathways to other heterocyclic systems.
Ring Expansion: Azetidines can undergo one-carbon ring expansion to form the more stable five-membered pyrrolidine ring. A notable method involves the reaction of the azetidine with a diazo compound in the presence of a copper catalyst, proceeding through an intramolecular quimicaorganica.orgwikipedia.org-Stevens rearrangement. chemrxiv.org While not specifically documented for this compound, this represents a plausible synthetic route to functionalized N-(pyridin-4-yl)pyrrolidines. Another general approach for ring expansion is the Tiffeneau–Demjanov rearrangement, which involves the treatment of an amino alcohol with nitrous acid. wikipedia.org
Ring Contraction: Ring contraction of azetidines is less common than expansion. General methods for ring contraction often involve rearrangements of carbocations or carbenoids. wikipedia.org For instance, the Demyanov rearrangement, which can lead to either ring expansion or contraction, involves the diazotization of cyclic amino compounds, resulting in carbocation intermediates that can rearrange. wikipedia.org Applying such a strategy to a derivative of this compound would be a theoretical possibility for accessing three-membered aziridine derivatives.
Modification of the Pyridine (B92270) Heterocycle
The pyridine ring is an electron-deficient aromatic system, which significantly influences its reactivity, particularly towards electrophiles.
Electrophilic aromatic substitution (SEAr) on the pyridine ring is substantially more difficult than on benzene. quimicaorganica.orgwikipedia.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack. youtube.com Furthermore, under the acidic conditions often required for these reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further increases the deactivation of the ring. wikipedia.org
When substitution does occur, it is directed to the C3 and C5 positions (meta to the nitrogen), as the cationic intermediates for substitution at C2, C4, and C6 are significantly destabilized. quimicaorganica.orgaklectures.com Friedel-Crafts alkylation and acylation reactions are generally not feasible because the Lewis acid catalyst (e.g., AlCl₃) coordinates strongly with the basic nitrogen atom, rendering the ring even more unreactive. quimicaorganica.orgwikipedia.org
Halogenation: Halogenation, such as bromination, can be achieved but often requires high temperatures. For this compound, the reaction would be expected to yield a mixture of 3-bromo- (B131339) and 3,5-dibromo- substituted products.
Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on the Pyridine Ring
| Reaction Type | Reagent(s) | Conditions | Expected Product(s) |
| Bromination | Br₂ | High Temperature (e.g., >130 °C) | 1-(3-Bromopyridin-4-yl)azetidin-3-ol |
| Nitration | HNO₃ / H₂SO₄ | Harsh (e.g., >300 °C) | 1-(3-Nitropyridin-4-yl)azetidin-3-ol |
| Sulfonation | SO₃ / H₂SO₄ | Harsh (e.g., >230 °C) | 4-(3-Hydroxyazetidin-1-yl)pyridine-3-sulfonic acid |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of complex molecules, particularly in the pharmaceutical industry. researchgate.net To utilize these reactions on the pyridine ring of this compound, a leaving group, typically a halide (Cl, Br, I) or a triflate, must first be installed.
Following a halogenation step as described in 7.2.1, the resulting halo-derivative, such as 1-(3-bromopyridin-4-yl)azetidin-3-ol, can serve as a substrate for a variety of cross-coupling reactions. youtube.com This two-step sequence allows for the introduction of a wide range of substituents at the C3 and/or C5 positions of the pyridine ring.
Common palladium-catalyzed reactions applicable in this context include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. nih.gov
Heck Coupling: Reaction with an alkene to form a substituted alkene. youtube.com
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond. nih.gov
Stille Coupling: Reaction with an organotin reagent. youtube.com
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.
This approach provides a modular strategy for creating a library of derivatives by varying the coupling partner, which is essential for structure-activity relationship (SAR) studies in drug discovery.
Synthesis of Complex Hybrid Systems
The unique structural features of this compound, namely the presence of a nucleophilic secondary amine within a strained four-membered ring, a reactive secondary hydroxyl group, and an aromatic pyridine moiety, make it a valuable building block for the synthesis of complex hybrid molecules and polycyclic systems. Its incorporation into larger scaffolds is driven by the quest for novel chemical entities with potential applications in medicinal chemistry and materials science. This section explores synthetic strategies for integrating the this compound core into pyrazole (B372694) conjugates, pyridazinone frameworks, and polycyclic heterocyclic scaffolds.
Incorporation into Pyrazole-Azetidine Conjugates
The conjunction of pyrazole and azetidine rings in a single molecule has garnered significant interest due to the diverse biological activities associated with both heterocycles. The synthesis of such conjugates can be approached through several methodologies, primarily focusing on the formation of a C-N bond between the azetidine nitrogen and the pyrazole ring.
One of the most direct methods for achieving this linkage is through N-arylation reactions . This can be accomplished via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. nih.govorganic-chemistry.org In a typical Ullmann-type reaction, this compound can be coupled with a suitably substituted halopyrazole in the presence of a copper catalyst, a ligand, and a base. The choice of ligand and reaction conditions is crucial to ensure efficient coupling and to minimize side reactions.
Alternatively, the Buchwald-Hartwig amination offers a versatile palladium-catalyzed approach for the N-arylation of the azetidine nitrogen with a variety of halo-pyrazoles, including those bearing a range of functional groups. nih.govmdpi.com This method is known for its high functional group tolerance and broad substrate scope.
Another powerful strategy for the synthesis of pyrazole-azetidine conjugates involves multicomponent reactions (MCRs) . beilstein-journals.orgresearchgate.net MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy. A plausible MCR approach would involve the in-situ formation of a pyrazole precursor that is subsequently trapped by this compound. For instance, the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative in the presence of this compound could potentially lead to the formation of the desired conjugate.
| Reaction Type | Reactants | Catalyst/Reagents | Product |
|---|---|---|---|
| Ullmann Condensation | This compound, 4-iodopyrazole | CuI, L-proline, K2CO3 | 1-(1-(Pyridin-4-yl)azetidin-3-yl)-1H-pyrazole |
| Buchwald-Hartwig Amination | This compound, 4-bromopyrazole | Pd2(dba)3, Xantphos (B1684198), Cs2CO3 | 1-(1-(Pyridin-4-yl)azetidin-3-yl)-1H-pyrazole |
| Multicomponent Reaction | Acetylacetone, Hydrazine, this compound | Acid catalyst | 3,5-Dimethyl-1-(1-(pyridin-4-yl)azetidin-3-yl)-1H-pyrazole |
Formation of Pyridazinone-Azetidine Frameworks
Pyridazinone derivatives are an important class of heterocyclic compounds with a wide range of biological activities. The integration of an azetidine moiety, specifically the this compound scaffold, onto a pyridazinone core can lead to novel hybrid structures with potentially enhanced pharmacological profiles.
A common and effective method for the synthesis of pyridazinones involves the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound, such as a γ-ketoacid or a γ-ketoester. organic-chemistry.orgnih.gov To incorporate the this compound moiety, a synthetic route would likely commence with the conversion of the starting material into a hydrazine derivative. This could be achieved through a multi-step sequence, for example, by first converting the hydroxyl group to a leaving group, followed by nucleophilic substitution with a protected hydrazine, and subsequent deprotection.
Alternatively, if 1-(pyridin-4-yl)azetidin-3-amine (B13637378) is used as a precursor, it can be diazotized and reduced to form the corresponding hydrazine. This hydrazine derivative can then be reacted with a suitable γ-ketoacid to construct the pyridazinone ring, yielding the desired pyridazinone-azetidine framework.
Another approach involves the hetero-Diels-Alder reaction. mdpi.com A diene bearing the this compound substituent could potentially react with an electron-deficient azo-dicarbonyl species to form a dihydropyridazine, which can then be oxidized to the corresponding pyridazinone.
| Synthetic Approach | Key Precursor from this compound | Co-reactant | Key Reaction | Product |
|---|---|---|---|---|
| Condensation | 1-(1-(Pyridin-4-yl)azetidin-3-yl)hydrazine | Levulinic acid | Cyclocondensation | 6-Methyl-2-(1-(pyridin-4-yl)azetidin-3-yl)pyridazin-3(2H)-one |
| From Amino-azetidine | 1-(Pyridin-4-yl)azetidin-3-amine | γ-Ketoester | Diazotization, reduction, cyclocondensation | Substituted 2-(1-(Pyridin-4-yl)azetidin-3-yl)pyridazin-3(2H)-one |
| Diels-Alder Reaction | Azetidinyl-substituted diene | Diethyl azodicarboxylate | [4+2] Cycloaddition | Dihydropyridazine precursor to the pyridazinone |
Integration into Polycyclic Heterocyclic Scaffolds
The construction of polycyclic heterocyclic scaffolds is a central theme in organic synthesis, driven by the need for structurally complex and diverse molecules for drug discovery and other applications. The this compound molecule offers multiple reaction sites that can be exploited in tandem or cascade reactions to build intricate, fused ring systems. scholaris.canih.gov
Tandem reactions that involve both the azetidine nitrogen and the hydroxyl group can lead to the formation of bridged or fused polycyclic structures. For example, a reaction with a molecule containing two electrophilic centers could result in an initial N-alkylation followed by an intramolecular O-alkylation or a similar cyclization event.
Multicomponent reactions also provide a powerful platform for the synthesis of polycyclic systems from this compound. acsgcipr.orgresearchgate.net A carefully designed MCR could bring together the azetidine derivative and two or more other reactants to assemble a complex polycyclic framework in a single, efficient step. For instance, a reaction involving an aldehyde, a β-dicarbonyl compound, and this compound could potentially lead to a fused pyridine or pyrimidine (B1678525) ring system.
Furthermore, intramolecular cycloaddition reactions can be employed to construct polycyclic scaffolds. A synthetic strategy could involve the initial attachment of a diene or a dipolarophile to the azetidine nitrogen or the hydroxyl group of this compound. Subsequent intramolecular Diels-Alder or 1,3-dipolar cycloaddition would then lead to the formation of a fused polycyclic system.
| Synthetic Strategy | Conceptual Approach | Potential Reactants | Resulting Scaffold |
|---|---|---|---|
| Tandem Reaction | Sequential N- and O-alkylation | 1,4-Dihalobutane | Bridged polycyclic system |
| Multicomponent Reaction | Hantzsch-type pyridine synthesis | Formaldehyde, Ethyl acetoacetate | Fused dihydropyridine (B1217469) |
| Intramolecular Cycloaddition | Diels-Alder reaction of an azetidinyl-tethered diene | Maleimide | Fused polycyclic imide |
Role As a Building Block and Scaffold in Organic Synthesis
Foundation for Diverse Heterocyclic Libraries
The creation of chemical libraries, which are large collections of distinct but structurally related compounds, is a cornerstone of modern drug discovery and materials science. 1-(Pyridin-4-yl)azetidin-3-ol serves as an excellent starting point for the generation of such libraries due to its inherent structural features that allow for systematic modification.
Combinatorial chemistry is a powerful technique used to synthesize a large number of different compounds in a short period. nih.gov This is achieved by systematically and repetitively combining a set of building blocks in all possible combinations. The structure of this compound is well-suited for this approach. For instance, the hydroxyl group can be acylated, etherified, or oxidized, while the nitrogen of the azetidine (B1206935) can be further functionalized. These reactions can be performed in parallel, allowing for the rapid generation of a library of derivatives. Each new derivative possesses the core 1-(pyridin-4-yl)azetidine scaffold but differs in the nature of the substituent, leading to a diverse set of molecules for biological screening.
Beyond combinatorial libraries, this compound is a valuable precursor for the synthesis of more complex, individual small molecules. nih.gov The azetidine ring, being a strained four-membered heterocycle, can undergo ring-opening reactions under specific conditions, leading to the formation of linear amino alcohols with a pyridine (B92270) substituent. These products can then be used in subsequent synthetic steps to build larger, more intricate molecular frameworks. Furthermore, the pyridine ring can be functionalized through various aromatic substitution reactions, adding another layer of complexity and diversity to the resulting small molecules.
Scaffold Design Principles in Chemical Research
The combination of the azetidine and pyridine rings in this compound is a deliberate design choice that imparts favorable properties to the resulting molecular architecture. The azetidine ring provides a rigid, three-dimensional scaffold that is less conformationally flexible than larger saturated rings like piperidine (B6355638) or pyrrolidine (B122466). This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity.
The pyridine moiety, on the other hand, is a flat, aromatic ring that can participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding (via the nitrogen atom). The presence of the pyridine ring also influences the electronic properties of the molecule and can improve its solubility and pharmacokinetic profile. The orthogonal orientation of the rigid azetidine and the planar pyridine creates a well-defined three-dimensional structure that can be strategically exploited to present functional groups in specific spatial arrangements for optimal interaction with a biological target.
The rigidity of the 1-(pyridin-4-yl)azetidine scaffold plays a critical role in determining how a molecule interacts with its biological target. A rigid scaffold pre-organizes the appended functional groups into a specific conformation, which can lead to more selective and potent binding. The positioning of substituents on this scaffold is equally important.
For example, a substituent added to the hydroxyl group of this compound will be projected into a specific region of space relative to the pyridine ring. Similarly, modifications to the pyridine ring will alter the electronic and steric properties of that part of the molecule. This precise control over the spatial arrangement of functional groups is a key principle in rational drug design, where the goal is to create molecules that fit perfectly into the binding site of a target protein. Structure-activity relationship (SAR) studies, which systematically vary the substituents on a scaffold and measure the effect on biological activity, are essential for understanding these interactions and for optimizing the design of new therapeutic agents.
Future Research Directions in 1 Pyridin 4 Yl Azetidin 3 Ol Chemistry
Development of Sustainable and Scalable Synthetic Routes
The future synthesis of 1-(Pyridin-4-yl)azetidin-3-ol and its derivatives will increasingly focus on the principles of green chemistry to minimize environmental impact and enhance industrial scalability. mdpi.comresearchgate.net Traditional multi-step syntheses of azetidine-containing molecules often rely on hazardous reagents, stoichiometric activators, and volatile organic solvents, leading to significant waste generation. nih.gov Future research should prioritize the development of synthetic pathways that are not only efficient but also environmentally benign and cost-effective.
Key areas of investigation include:
Use of Greener Solvents: Replacing conventional solvents with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents. nih.govrsc.org The synthesis of related heterocyclic compounds has demonstrated the feasibility of using aqueous media, which can simplify workup procedures and reduce pollution. researchgate.net
Catalytic Approaches: Shifting from stoichiometric reagents to catalytic methods to improve atom economy and reduce waste. This includes exploring recyclable catalysts that can be easily separated from the reaction mixture and reused over multiple cycles. mdpi.com
Energy Efficiency: Investigating alternative energy sources like microwave irradiation or mechanochemistry to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.com
Process Intensification: Developing continuous flow processes, which offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch production.
| Parameter | Traditional Approach | Future Sustainable Approach |
|---|---|---|
| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane), Aprotic polar solvents (e.g., DMF, Toluene) | Water, Ethanol (B145695), 2-Methyltetrahydrofuran (2-MeTHF), Supercritical CO2 |
| Catalysts | Stoichiometric amounts of Lewis acids, hazardous reagents | Recyclable metal catalysts, organocatalysts, biocatalysts (enzymes) |
| Energy Source | Conventional heating (reflux) for extended periods | Microwave irradiation, ultrasound, mechanochemical grinding (ball milling) |
| Waste Profile | High Process Mass Intensity (PMI), generation of hazardous waste streams | Low PMI, minimized waste, biodegradable byproducts |
| Scalability | Often challenging due to safety concerns and difficult purification | Improved scalability and safety through continuous flow reactors |
Exploration of Novel Reaction Pathways and Catalytic Systems
Beyond making existing routes greener, a significant area for future research lies in the discovery of entirely new reaction pathways and catalytic systems for the synthesis and functionalization of the this compound core. nih.gov Innovation in this area can provide more direct access to the target molecule and its derivatives, potentially reducing step counts and expanding the scope of accessible analogs.
Promising avenues for exploration include:
Lewis Acid Catalysis: Investigating advanced Lewis acid catalysts, such as lanthanide triflates (e.g., La(OTf)₃), for regioselective ring-opening and cyclization reactions to form the azetidine ring. nih.govdntb.gov.ua These catalysts can offer unique selectivity under mild conditions.
Photoredox Catalysis: Utilizing visible-light photoredox catalysis to generate and react azetidine-based radical intermediates. acs.org This modern synthetic tool could enable novel C-C and C-heteroatom bond formations at the azetidine ring, which are difficult to achieve through traditional methods.
C-H Activation/Functionalization: Developing methods for the direct functionalization of C-H bonds on the pyridine (B92270) or azetidine rings. This strategy would bypass the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel derivatives.
Enzymatic and Chemoenzymatic Synthesis: Employing enzymes, such as alcohol dehydrogenases or transaminases, to introduce chirality and functional groups with high selectivity. researchgate.net A chemoenzymatic approach could combine the best of traditional organic synthesis and biocatalysis to create efficient and stereoselective routes.
| Catalytic System/Pathway | Potential Application for this compound | Anticipated Advantages |
|---|---|---|
| Lanthanide (III) Triflate Catalysis | Regioselective intramolecular aminolysis of epoxy amine precursors to form the azetidin-3-ol (B1332694) ring. nih.gov | High yields, tolerance of sensitive functional groups, unique regioselectivity. |
| Visible-Light Photoredox Catalysis | Decarboxylative alkylation or arylation at the C3 position of the azetidine ring. acs.org | Mild reaction conditions, generation of previously inaccessible radical intermediates. |
| Transition-Metal Catalyzed C-H Activation | Direct introduction of substituents onto the pyridine ring without prior activation. | Increased atom economy, reduced synthetic steps. |
| Biocatalysis (e.g., Ketoreductases) | Asymmetric reduction of a precursor ketone to stereoselectively form the hydroxyl group of (R)- or (S)-1-(Pyridin-4-yl)azetidin-3-ol. | High enantioselectivity, environmentally friendly conditions. |
Advanced Spectroscopic Characterization of Conformational Isomers
The this compound molecule possesses conformational flexibility arising from the puckering of the four-membered azetidine ring and rotation around the C-N bond connecting the pyridine and azetidine moieties. A thorough understanding of these conformational isomers and their relative energies is crucial, as different conformers can exhibit distinct biological activities and properties. Future research should employ advanced spectroscopic techniques coupled with computational analysis to fully characterize this conformational landscape.
Key methodologies to be explored:
Multi-dimensional NMR Spectroscopy: Advanced 2D NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide through-space proton-proton correlations to elucidate the relative stereochemistry and preferred conformations in solution. ipb.pt
Variable Temperature (VT) NMR: Conducting NMR experiments at different temperatures can help determine the energy barriers between different conformers and identify the most stable isomeric forms at physiological temperatures.
Computational Spectroscopy: Combining experimental NMR data with quantum mechanical calculations (e.g., Density Functional Theory - DFT) of NMR chemical shifts and coupling constants for different possible conformers. nih.gov This synergy can provide a highly detailed and validated picture of the molecule's three-dimensional structure.
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| 2D ROESY/NOESY NMR | Through-space correlations between protons. ipb.pt | Determines the spatial proximity of protons on the azetidine and pyridine rings, defining the preferred rotational conformer. |
| Variable Temperature (VT) NMR | Thermodynamic parameters (ΔG, ΔH, ΔS) of conformational exchange. | Quantifies the energy landscape and population of different ring-puckering and rotational isomers. |
| DFT-Calculated NMR Spectra | Predicted chemical shifts and coupling constants for theoretical conformers. nih.gov | Aids in the assignment of experimental spectra and validates the lowest-energy computed structures. |
| Chiroptical Spectroscopy (VCD/ECD) | Absolute configuration and conformational information for chiral derivatives. | Essential for characterizing enantiomerically pure samples and their solution-state conformations. |
Integration of Machine Learning and AI in Synthetic Route Design and Property Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. researchgate.netnih.gov For this compound, these computational tools can accelerate the discovery of optimal synthetic routes and accurately predict the properties of novel derivatives before they are synthesized.
Future research should focus on:
AI-Powered Retrosynthesis: Utilizing AI platforms to propose novel and efficient synthetic routes. nih.govnih.gov These tools, trained on vast reaction databases, can identify non-intuitive disconnections and suggest greener reaction conditions, thereby optimizing for factors like cost, step count, and sustainability. chemrxiv.orgcas.org
Predictive Modeling of Properties: Developing and applying ML models to predict key physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties. specialchem.comarxiv.org By training models on datasets of related compounds, researchers can rapidly screen virtual libraries of this compound derivatives to prioritize candidates with desirable characteristics like solubility, metabolic stability, and low toxicity.
Reaction Optimization: Employing ML algorithms to optimize reaction conditions (e.g., temperature, catalyst loading, solvent choice) by analyzing complex datasets from high-throughput experimentation, leading to improved yields and purity.
| AI/ML Application | Specific Task for this compound | Expected Outcome |
|---|---|---|
| Retrosynthesis Planning | Propose synthetic pathways starting from commercially available materials. chemrxiv.org | Identification of more efficient, cost-effective, and sustainable manufacturing routes. |
| QSAR/QSPR Modeling | Predict biological activity and physicochemical properties (e.g., logP, solubility) of novel derivatives. mdpi.com | Rapid in silico screening to prioritize compounds for synthesis and experimental testing. |
| Reaction Condition Prediction | Suggest optimal catalysts, solvents, and temperatures for key synthetic steps. | Accelerated process development and improved reaction yields. |
| Molecular Representation Learning | Generate numerical fingerprints or graph-based representations to feed into predictive models. researchgate.net | Enhanced accuracy of property prediction models by capturing complex structural information. |
Computational Design of Novel Derivatives with Tailored Structural Features
Computational chemistry provides powerful tools for the rational, in silico design of novel molecules with specific, pre-defined properties. researchgate.net Future research on this compound will heavily leverage these methods to design derivatives with enhanced biological activity, selectivity, and pharmacokinetic profiles.
Key computational strategies include:
Structure-Based Drug Design (SBDD): If a biological target is known, molecular docking and molecular dynamics (MD) simulations can be used to predict how derivatives of this compound bind to the target's active site. This allows for the rational design of modifications to improve binding affinity and selectivity.
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be performed using a set of known active and inactive analogs. mdpi.com This helps to identify the key structural features required for activity, guiding the design of more potent compounds.
De Novo Design: Using algorithms to generate entirely new molecular structures within the constraints of a binding pocket or a pharmacophore model, potentially leading to the discovery of novel derivatives with improved properties.
In Silico ADMET Prediction: Employing computational models to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of designed derivatives. nih.gov This early-stage filtering helps to eliminate candidates with poor drug-like properties, saving time and resources.
| Strategy | Methodology | Objective |
|---|---|---|
| Structure-Based Design | Molecular Docking, Molecular Dynamics (MD) Simulations | Optimize interactions with a specific biological target to enhance potency and selectivity. |
| Ligand-Based Design | Pharmacophore Modeling, 3D-QSAR | Identify essential structural features for biological activity and guide the design of new analogs. |
| De Novo Design | Fragment-based growing, linker enumeration algorithms | Generate novel molecular structures with potentially superior properties compared to existing templates. |
| ADMET Profiling | In silico prediction of pharmacokinetic and toxicological properties. | Prioritize candidates with favorable drug-like properties for synthesis and experimental evaluation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
